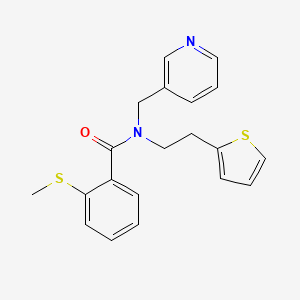
2-(methylthio)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related benzamide derivatives often involves multi-step chemical reactions that start from simple precursors. Compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have been synthesized to exhibit selective inhibition of histone deacetylase, showing potential anticancer activity. These processes usually involve condensation reactions, amidation, and sometimes cyclization to introduce various functional groups critical for the activity of the compound (Zhou et al., 2008).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including those similar to the compound , has been elucidated using X-ray crystallography. For instance, the crystal structure analysis of N-(pyridin-2-ylmethyl)benzamide derivatives has revealed the orientation of pyridine and benzene rings and their impact on the molecule's properties. The detailed molecular geometry, bond lengths, and angles provide insight into the compound's chemical behavior and interaction potential (Artheswari et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of benzamide derivatives can be explored through their participation in various chemical reactions, including N-alkylation, acylation, and nucleophilic substitution. These reactions are crucial for modifying the molecule to achieve desired biological or chemical properties. For example, cobalt-catalyzed carbonylative synthesis has been employed to produce phthalimide derivatives from N-(pyridin-2-ylmethyl)benzamides, showcasing the versatility of these compounds in organic synthesis (Fu et al., 2019).
Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Properties
- The crystal structure and Hirshfeld surface analysis of benzamide derivatives, including those similar to the compound , reveal variations in the orientation of the pyridine ring with respect to the benzene ring, influencing molecular interactions and properties (Artheswari, Maheshwaran, & Gautham, 2019).
Biochemical Interactions and Inhibitory Effects
- Analogues of the compound have been studied for their inhibitory effects on specific receptors like vascular endothelial growth factor receptor-2 (VEGFR-2), indicating potential in cancer treatment and other therapeutic applications (Borzilleri et al., 2006).
Luminescent Properties and Nano-Aggregate Formation
- Derivatives of benzamide, including compounds structurally similar to the one , exhibit luminescent properties in certain solutions and solid states, and can form nano-aggregates with enhanced emission under specific conditions (Srivastava et al., 2017).
Synthetic Methods and Chemical Reactions
- The synthesis of related thieno[2,3-d]pyrimidine derivatives involves reactions with various compounds, highlighting the versatility and reactivity of the thiophene component in such structures (Abdelrazek, Mohamed, & Elsayed, 2008).
Chromoionophoric Characteristics
- New derivatives of benzamide, structurally related to the compound , have been synthesized and characterized, revealing properties as chromoionophores with potential applications in chemical sensing (IOSR Journals, Ameram, & Yamin, 2013).
Heterocyclic Synthesis and Reactivity
- The reactivity of related compounds towards various nitrogen nucleophiles has been investigated, leading to the synthesis of diverse heterocyclic derivatives, underscoring the potential of such structures in complex chemical synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Propiedades
IUPAC Name |
2-methylsulfanyl-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS2/c1-24-19-9-3-2-8-18(19)20(23)22(12-10-17-7-5-13-25-17)15-16-6-4-11-21-14-16/h2-9,11,13-14H,10,12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSZCELRDITIHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2487162.png)
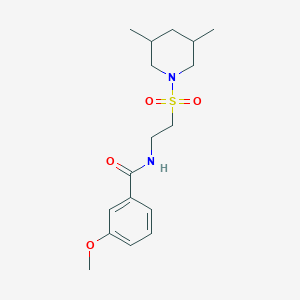
![8-Imino-8-oxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2487167.png)
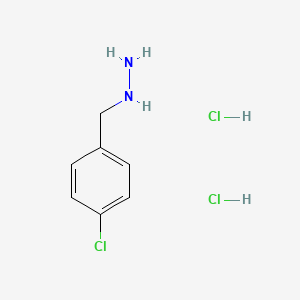
![(4S)-6-Amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2487172.png)
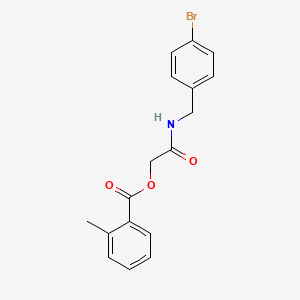
![4-[(3-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B2487176.png)
![3-[1-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2487177.png)
![N-(4-bromophenyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2487179.png)

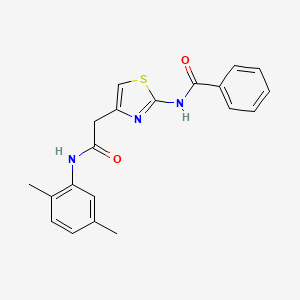
![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-fluorobenzenecarboxylate](/img/structure/B2487182.png)
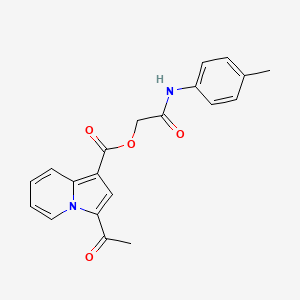
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2487185.png)